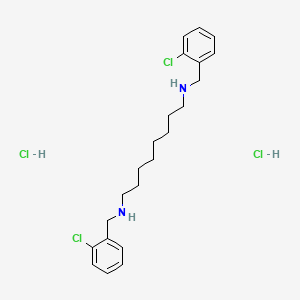![molecular formula C15H22 B13745939 Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 25034-71-3](/img/structure/B13745939.png)
Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene is a complex organic compound with a unique tricyclic structure. It is also known as dicyclopentadiene, a dimer of cyclopentadiene formed through a Diels-Alder reaction. This compound is significant in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene can be synthesized through the Diels-Alder reaction of cyclopentadiene. The reaction typically occurs at room temperature, but heating can accelerate the process. The reaction involves the [2+4] cycloaddition of two cyclopentadiene molecules to form the tricyclic structure.
Industrial Production Methods
Industrially, this compound is produced as a by-product of crude oil pyrolysis. The cyclopentadiene content in the C5 fraction of oil pyrolysis products can reach up to 25%, making it a readily available and low-cost compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated in the presence of a palladium catalyst to form endo-tricyclo[5.2.1.02,6]decane.
Oxidation: It can be oxidized to form various oxygenated products.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Hydrogenation: Typically performed using a palladium catalyst (Pd/γ-Al2O3) in heptane at 76°C.
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine.
Major Products
Hydrogenation: Endo-tricyclo[5.2.1.02,6]decane.
Oxidation: Various oxygenated derivatives.
Substitution: Halogenated tricyclic compounds.
Applications De Recherche Scientifique
Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various polymers and resins.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stable tricyclic structure.
Mécanisme D'action
The mechanism of action of ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene involves its reactivity at the double bonds. In hydrogenation reactions, the palladium catalyst facilitates the addition of hydrogen atoms to the double bonds, converting them into single bonds and forming a more saturated compound . The compound’s unique tricyclic structure allows for selective reactions, making it a valuable intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene can be compared with other similar compounds, such as:
Cyclopentadiene: The monomer form of the compound, which is less stable and more reactive.
Norbornene: Another tricyclic compound with similar reactivity but different structural properties.
Dicyclopentadiene: The endo and exo isomers of the compound, which have different reactivities and applications.
The uniqueness of this compound lies in its stability and versatility, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
25034-71-3 |
|---|---|
Formule moléculaire |
C15H22 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C3H6.C2H4/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-3-2;1-2/h1-2,4-5,7-10H,3,6H2;3H,1H2,2H3;1-2H2 |
Clé InChI |
FONZLIJOWFDKNC-UHFFFAOYSA-N |
SMILES canonique |
CC=C.C=C.C1C=CC2C1C3CC2C=C3 |
Description physique |
Other Solid |
Numéros CAS associés |
68649-24-1 25034-71-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)

![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)



![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)






